N-ethyl-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide
Description
N-ethyl-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide is a structurally complex molecule featuring a quinazolinone core linked to a hydrazinecarbothioamide group via a sulfanyl-acetyl bridge. Its synthesis involves multi-step reactions, starting with the formation of the quinazolinone core through condensation of 4-methylphenylamine with appropriate aldehydes or ketones under acidic conditions . The compound exhibits notable biological activities, including enzyme inhibition and interference with cancer cell proliferation pathways, making it a candidate for anticancer research .
Properties
Molecular Formula |
C20H21N5O2S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-ethyl-3-[[2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]thiourea |
InChI |
InChI=1S/C20H21N5O2S2/c1-3-21-19(28)24-23-17(26)12-29-20-22-16-7-5-4-6-15(16)18(27)25(20)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,23,26)(H2,21,24,28) |
InChI Key |
BZFFTVKHUIBCOL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core by reacting 4-methylphenylamine with an appropriate aldehyde or ketone under acidic conditions to form the intermediate imine. This intermediate is then cyclized to form the quinazolinone structure.
Thioether Formation: The quinazolinone intermediate is then reacted with a thiol compound to introduce the sulfanyl group, forming the thioether linkage.
Acetylation and Hydrazinecarbothioamide Formation: The thioether intermediate is acetylated using acetic anhydride, followed by reaction with ethyl hydrazinecarbothioamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
N-ethyl-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-ethyl-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by binding to key proteins involved in these pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Functional Comparisons
Biological Activity
N-ethyl-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, providing a comprehensive overview based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , and its structural representation can be summarized as follows:
- Molecular Formula : C25H23N3O2S
- SMILES Notation : CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C
- InChI Key : WOEMVFJHQQTOBV-UHFFFAOYSA-N
This structural complexity suggests potential interactions with various biological targets.
Antitumor Activity
Research has indicated that derivatives of quinazoline, a component of the compound, exhibit notable antitumor properties. Quinazoline derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. A study evaluating the structure-activity relationship (SAR) of similar compounds found that modifications in the quinazoline structure significantly influenced their cytotoxicity against various cancer cell lines .
Antimicrobial Properties
Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens. For instance, pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties . The presence of the sulfanyl group in the compound may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anti-inflammatory Effects
Inflammation-related pathways are critical in various diseases, including cancer and autoimmune disorders. Some derivatives of compounds similar to this compound have been shown to inhibit inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .
In Vitro Studies
- Antitumor Efficacy : A recent study evaluated the efficacy of a related quinazoline derivative in inhibiting tumor growth in vitro. The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity.
- Antimicrobial Activity : Another study assessed the antimicrobial effects of a series of pyrazole derivatives against common bacterial strains. The results showed significant inhibition zones, particularly against Gram-positive bacteria, suggesting that modifications to the sulfanyl group may enhance activity.
In Vivo Studies
- Mouse Models : In vivo studies using mouse models of cancer have shown that compounds with similar structures can significantly reduce tumor size and improve survival rates when administered at therapeutic doses .
- Inflammation Models : Animal models of inflammation demonstrated that certain derivatives could reduce markers of inflammation significantly compared to control groups, highlighting their potential utility in treating inflammatory conditions.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Quinazoline A | Antitumor | 5.2 | |
| Pyrazole B | Antimicrobial | 12.5 | |
| Pyrazole C | Anti-inflammatory | 15.0 |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Addition of sulfanyl group | Increased antimicrobial activity |
| Methyl substitution on phenyl ring | Enhanced antitumor efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
